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Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223 Get Quote

For researchers and professionals in drug development and atmospheric science,

understanding the chemical reactivity and environmental fate of halogenated compounds is

crucial. Dichlorotrifluoroethane (C₂HCl₂F₃), a hydrochlorofluorocarbon (HCFC), exists as three

distinct structural isomers: HCFC-123, HCFC-123a, and HCFC-123b. While sharing the same

molecular formula, their structural differences lead to significant variations in reactivity,

particularly their rate of degradation in the atmosphere. This guide provides an objective

comparison of their atmospheric reactivity, supported by experimental data and detailed

protocols.

The primary removal mechanism for these compounds from the troposphere is reaction with

the hydroxyl radical (•OH). This reaction initiates their degradation and ultimately determines

their atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential

(GWP).

Comparative Data Summary
The atmospheric lifetimes and key environmental impact metrics for the three

dichlorotrifluoroethane isomers are summarized below. The significant disparity in reactivity is

primarily dictated by the molecular structure and the position of the hydrogen atom, which is the

site of •OH radical attack.
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Parameter HCFC-123 HCFC-123a HCFC-123b

IUPAC Name
2,2-dichloro-1,1,1-

trifluoroethane

1,2-dichloro-1,1,2-

trifluoroethane

1,1-dichloro-1,2,2-

trifluoroethane

CAS Number 306-83-2 354-23-4 812-04-4

Structure CHCl₂-CF₃ CHFCl-CClF₂ CCl₂F-CHF₂

•OH Reaction Rate

Constant (kₒₕ at 298

K, cm³ molecule⁻¹ s⁻¹)

~3.0 x 10⁻¹⁴

(estimated)
2.1 x 10⁻¹⁵[1]

No experimental data

available

Atmospheric Lifetime 1.3 - 1.4 years[2]
~15.1 years

(calculated)

Expected to be the

longest

Global Warming

Potential (GWP, 100-

year)

77[2]
Data not widely

reported

Data not widely

reported

Ozone Depletion

Potential (ODP)
0.0098 - 0.02[2] ~0.06[1]

Data not widely

reported

Note on HCFC-123a Lifetime Calculation: The atmospheric lifetime (τ) was calculated using the

formula τ = 1 / (kₒₕ × [•OH]), with a global average tropospheric •OH concentration of 1.0 × 10⁶

molecules cm⁻³.

Reactivity Analysis and Structure-Activity
Relationship
The atmospheric reactivity of HCFCs is almost entirely dependent on the rate of hydrogen atom

abstraction by the •OH radical. The strength of the C-H bond is the determining factor; a

weaker C-H bond leads to a faster reaction rate and a shorter atmospheric lifetime.

The halogen atoms attached to the carbon bearing the hydrogen atom have a strong influence

on the C-H bond dissociation energy. Fluorine atoms, being highly electronegative, strengthen

the C-H bond through inductive effects, making it more resistant to abstraction. Chlorine atoms

have a less pronounced effect.
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HCFC-123 (CHCl₂-CF₃): The hydrogen is on a carbon atom bonded to two chlorine atoms.

This environment results in the weakest C-H bond among the three isomers, leading to the

highest reactivity and shortest atmospheric lifetime.

HCFC-123a (CHFCl-CClF₂): The hydrogen is on a carbon bonded to one fluorine and one

chlorine atom. The presence of the fluorine atom strengthens the C-H bond compared to

HCFC-123, resulting in a significantly slower reaction rate and a much longer atmospheric

lifetime.[1]

HCFC-123b (CCl₂F-CHF₂): The hydrogen is on a carbon bonded to two fluorine atoms. This

configuration results in the strongest C-H bond, making HCFC-123b the least reactive of the

three isomers. Consequently, it is expected to have the longest atmospheric lifetime.

This structure-reactivity relationship can be visualized as follows:
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Structure-Reactivity Relationship of Dichlorotrifluoroethane Isomers

HCFC-123 (Most Reactive)

HCFC-123a (Intermediate Reactivity)

HCFC-123b (Least Reactive)

Structure: CHCl₂-CF₃

H on a -CHCl₂ Group

features

Weakest C-H Bond

leads to

Shortest Atmospheric Lifetime
(~1.4 years)

results in

Stronger C-H Bond
Decreasing Reactivity with •OH Radical →

Structure: CHFCl-CClF₂

H on a -CHFCl Group

features

leads to

Longer Atmospheric Lifetime
(~15 years)

results in

Strongest C-H Bond

Structure: CCl₂F-CHF₂

H on a -CHF₂ Group

features

leads to

Longest Atmospheric Lifetime
(>15 years, predicted)

results in

Click to download full resolution via product page

Structure-Reactivity trend in dichlorotrifluoroethane isomers.
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Experimental Protocol: Relative Rate Method for
•OH Reaction Kinetics
The rate constants for the gas-phase reactions of HCFC isomers with •OH radicals are

commonly determined using the relative rate method. This approach measures the decay of

the target compound relative to a reference compound with a well-known •OH reaction rate

constant.

1. Objective: To determine the bimolecular rate constant (k_test) for the reaction of an HCFC

isomer (Test Compound) with •OH radicals at a specific temperature (e.g., 298 K) and pressure

(e.g., 1 atm).

2. Principle: The Test Compound and a Reference Compound are exposed to a source of •OH

radicals in a reaction chamber. Since both compounds react with the same •OH radical

concentration, the ratio of their reaction rates is proportional to their rate constants. The

governing equation is:

ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) × ln([Ref]₀ / [Ref]ₜ)

where:

[Test]₀ and [Ref]₀ are the initial concentrations.

[Test]ₜ and [Ref]ₜ are the concentrations at time t.

k_test and k_ref are the rate constants for the test and reference compounds, respectively.

By plotting ln([Test]₀ / [Test]ₜ) against ln([Ref]₀ / [Ref]ₜ), a straight line with a slope of (k_test /

k_ref) is obtained. Knowing k_ref allows for the calculation of k_test.

3. Materials and Instrumentation:

Reaction Chamber: A collapsible ~100 L bag made of inert FEP Teflon film.

Light Source: A bank of UV blacklights (e.g., 254 nm) to initiate photolysis.
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•OH Radical Source: Methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) are common

precursors, which photolyze to produce •OH radicals.

Reference Compound: A compound with a well-characterized rate constant, similar in

magnitude to the expected k_test (e.g., propane, cyclohexane).

Bath Gas: High-purity synthetic air or N₂.

Analytical System: Gas Chromatograph with a Flame Ionization Detector (GC-FID) for

monitoring the concentrations of the HCFC isomer and the reference compound.

Gas Handling: Mass flow controllers for precise gas metering.

4. Experimental Workflow:

Workflow for the relative rate experimental method.

5. Considerations:

The concentrations must be low enough to prevent secondary reactions.

Potential wall losses of the compounds should be quantified and corrected for if significant.

The reference compound must be chosen carefully to ensure its decay rate is measurable

and comparable to the test compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Reactivity of
Dichlorotrifluoroethane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204223#comparing-the-reactivity-of-
dichlorotrifluoroethane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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